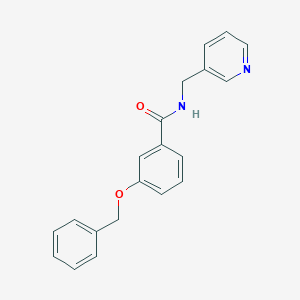
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a synthetic compound with the molecular formula C11H12FN5O. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical research. The compound is known for its unique structure, which includes a fluorine atom and a tetrazole ring, making it a subject of interest for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring is synthesized by reacting propylamine with sodium azide under acidic conditions. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom and tetrazole ring plays a crucial role in its activity .
類似化合物との比較
Similar Compounds
- 4-fluoro-N-(1-propyl-1H-tetrazol-5-yl)benzamide
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Uniqueness
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its specific structure, which includes a fluorine atom and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .
特性
分子式 |
C12H13FN6OS |
|---|---|
分子量 |
308.34 g/mol |
IUPAC名 |
4-fluoro-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H13FN6OS/c1-2-7-19-17-11(16-18-19)15-12(21)14-10(20)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,15,17,20,21) |
InChIキー |
MYPOTGBZOJBPJW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)


![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![2-(4-methylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B239785.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
